molecular formula C19H27NO8S3 B609924 (2-Ethoxy-2-methylpropanoyl)oxymethyl 6-(1-hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate CAS No. 1000296-71-8

(2-Ethoxy-2-methylpropanoyl)oxymethyl 6-(1-hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Cat. No. B609924
CAS RN: 1000296-71-8
M. Wt: 493.6
InChI Key: QBQVJZKXORIDPB-ORAVPGSASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PF-04064900 is a sulopenem penem antibiotic prodrug.

Scientific Research Applications

Chemical Structure and Characterization

The compound is closely related to a class of compounds known as 3-oxo-3-thia-2-azabicyclo[2.2.1]hept-5-en-2-carboxylates. These compounds have been isolated and characterized, revealing the presence of both endo and exo-isomers. Experimental conditions such as the use of sodium acetate or sodium borohydride/methyl iodide can lead to the ring opening of these compounds, forming thiosulfonates or methyl sulfides (Guideri & Ponticelli, 2012).

Synthesis and Modification

Studies have shown that base-catalyzed addition of thiols to similar compounds results in adducts of the saturated nucleus, which can be oxidized to form antibacterially active sulphoxides (Bateson, Roberts, Smale, & Southgate, 1980). Additionally, the synthesis of 3-acetoxy-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate esters through oxidation and elimination processes has been documented (Bateson, Fell, & Southgate, 1986).

Antibacterial Activity and Analogues

The synthesis of olivanic acid analogues, which are related to the compound of interest, has been studied for their antibacterial properties. These analogues involve cycloaddition reactions and synthesis of polycyclic azetidinone structures, which are significant in the context of antibiotic research (Bateson, Southgate, Tyler, & Fell, 1986).

X-Ray Analysis of Related Compounds

X-ray analyses of similar β-lactam penem antibiotics have provided insights into their structural characteristics, which are crucial for understanding their antibiotic activity. This includes analyzing key parameters like the Woodward parameter and the Cohen distance (Dapporto, Paoli, Rossi, Altamura, & Perrotta, 1999).

properties

CAS RN

1000296-71-8

Product Name

(2-Ethoxy-2-methylpropanoyl)oxymethyl 6-(1-hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Molecular Formula

C19H27NO8S3

Molecular Weight

493.6

IUPAC Name

(2-ethoxy-2-methylpropanoyl)oxymethyl 6-(1-hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C19H27NO8S3/c1-5-28-19(3,4)18(24)27-9-26-16(23)13-17(29-11-6-7-31(25)8-11)30-15-12(10(2)21)14(22)20(13)15/h10-12,15,21H,5-9H2,1-4H3

InChI Key

QBQVJZKXORIDPB-ORAVPGSASA-N

SMILES

CCOC(C)(C)C(=O)OCOC(=O)C1=C(SC2N1C(=O)C2C(C)O)SC3CCS(=O)C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PF-04064900;  PF 04064900;  PF04064900.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Ethoxy-2-methylpropanoyl)oxymethyl 6-(1-hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
(2-Ethoxy-2-methylpropanoyl)oxymethyl 6-(1-hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
(2-Ethoxy-2-methylpropanoyl)oxymethyl 6-(1-hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
(2-Ethoxy-2-methylpropanoyl)oxymethyl 6-(1-hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
(2-Ethoxy-2-methylpropanoyl)oxymethyl 6-(1-hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Reactant of Route 6
(2-Ethoxy-2-methylpropanoyl)oxymethyl 6-(1-hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.